N-Docosahexaenoic sphingomyelin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

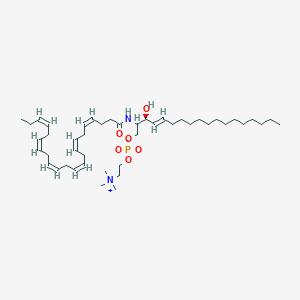

N-Docosahexaenoic sphingomyelin is a type of sphingomyelin, which is one of the most important sphingolipids in animal tissues . Sphingomyelin co-exists with phosphatidylcholine on the outer leaflet of the cell membrane .

Synthesis Analysis

Sphingomyelin biosynthesis is mediated by the sphingomyelin synthase (SMS) family . The SMS family comprises SMS1, SMS2 and SMS-related (SMSr) members . The study unveiled the two-step synthesis process catalyzed by SMSr, involving PE–PLC (phosphatidylethanolamine–phospholipase C) hydrolysis and the subsequent transfer of the phosphoethanolamine moiety to ceramide .Molecular Structure Analysis

The cryo-electron microscopic structures of human SMSr in complexes with ceramide, diacylglycerol/phosphoethanolamine and ceramide/phosphoethanolamine (CPE) were determined . The structures revealed a hexameric arrangement with a reaction chamber located between the transmembrane helices .Chemical Reactions Analysis

Enzymatic breakdown of sphingomyelin by sphingomyelinase (SMase) is the main source of the membrane lipids, ceramides . SMases are categorized into acid SMases (ASMases), neutral SMases (nSMases), and alkaline SMases according to their optimal catalytic pH, cation dependence, primary structure and cellular localization .Physical And Chemical Properties Analysis

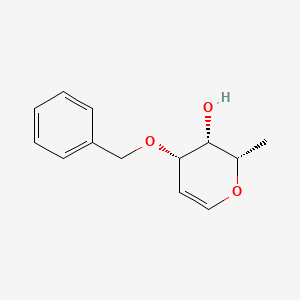

N-Docosahexaenoic sphingomyelin has a molecular weight of 775.1 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 36 . Its exact mass and monoisotopic mass are 774.56757524 g/mol .Applications De Recherche Scientifique

Structural Role in Cellular Membranes

Sphingomyelin, including N-Docosahexaenoic sphingomyelin, plays a key role in modulating mammalian membrane properties . It serves as an important pool for bioactive molecules and is widely distributed in the exoplasmic leaflet of mammalian cells . It binds with various bioactive molecules such as cholesterol .

Sphingolipid Metabolism

Sphingomyelin is a vital lipid in eukaryotic organisms, and its contents affect membrane organization and kinetics as well as the membrane proteins they surround . The study of sphingomyelin synthase provides insights into the catalytic mechanism of sphingolipid metabolism .

Role in Neuroinflammation and Neurodegeneration

Recent studies have made it clear that sphingolipids, including sphingomyelin, harbor diverse yet interconnected signaling pathways in the central nervous system (CNS) . They orchestrate CNS physiological processes and participate in a plethora of neuroinflammatory and neurodegenerative disorders .

Role in Cellular Apoptosis

Sphingolipids, including sphingomyelin, have emerged as distinctive mediators of various cellular processes, ranging from cell growth and proliferation to cellular apoptosis . They execute immune responses and regulate inflammation .

Role in Lipid Raft Composition and Signaling

N-Docosahexaenoic sphingomyelin has an anti-inflammatory effect on primary human retinal vascular endothelial (hRVE) cells by modifying the composition and signaling of caveolae/lipid rafts . Ceramides, components of lipid rafts, are generated from sphingomyelin by the action of neutral or acid sphingomyelinase or by de novo synthesis .

Therapeutic Strategies Targeting Sphingolipids

Considering the unequivocal importance of sphingolipids in CNS, therapeutic strategies targeting sphingolipids for improved drug approaches are being explored . This includes the major enzymes involved in sphingolipid metabolism (particularly sphingosine kinase 1), novel metabolic intermediates (N-acetyl sphingosine), and their complex interactions in CNS physiology .

Mécanisme D'action

Target of Action

N-Docosahexaenoic sphingomyelin primarily targets sphingomyelin signaling pathways and ceramide production in cells . Sphingomyelin is the most abundant sphingolipid in animal cell membranes, localized to the outer membrane leaflet where it greatly contributes to the formation of specialized liquid-ordered domains called lipid rafts .

Mode of Action

N-Docosahexaenoic sphingomyelin interacts with its targets by modifying the composition and signaling of caveolae/lipid rafts . Ceramides, components of lipid rafts, are generated from sphingomyelin by the action of neutral or acid sphingomyelinase or by de novo synthesis . N-Docosahexaenoic sphingomyelin appears to regulate both apoptosis and inflammation in the vascular system .

Biochemical Pathways

The affected biochemical pathways involve the sphingomyelin signaling pathways and ceramide production . The neutral sphingomyelinases (N-SMases) catalyze the conversion of sphingomyelin to ceramide . Ceramide molecules aggregate/assemble on the plasma membrane to form “platforms” that facilitate the viral intake into the cell .

Pharmacokinetics

It’s known that sphingomyelin supports brain myelination, a process closely associated with cognitive maturation . The presence of sphingomyelin in breast milk suggests a role in infant nutrition .

Result of Action

The molecular and cellular effects of N-Docosahexaenoic sphingomyelin’s action include a significant increase in all parameters (sphingomyelin, plasminogen, and docosahexaenoic acid) in medium Autism Spectrum Disorder (ASD) cases . In under medium cases of ASD, there is a significant decrease in Sphingomyelin levels .

Action Environment

The action, efficacy, and stability of N-Docosahexaenoic sphingomyelin can be influenced by environmental factors. For instance, the presence of sphingomyelin in breast milk suggests that diet can play a role in its action .

Orientations Futures

The formation of migrasomes is initiated by the assembly of sphingomyelin synthase 2 foci at the leading edge of migrating cells . This research provides insights into the catalytic mechanism of SMSr and expands our understanding of sphingolipid metabolism . Further investigation is needed to confirm the role of ASM in the human setting of aging and age-related neurodegenerative diseases .

Propriétés

IUPAC Name |

[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHCZJDMNPDLS-GROXNLSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)